molecular formula C14H20N6O4S2 B1203316 Mmhds CAS No. 73491-33-5

Mmhds

Cat. No.: B1203316
CAS No.: 73491-33-5
M. Wt: 400.5 g/mol
InChI Key: NRGVZXSKWPQYMK-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monthly Migraine Headache Days (MMHDs) is a clinical metric used to evaluate the frequency of migraine attacks in patients. It quantifies the number of days per month during which a patient experiences migraines lasting ≥4 hours or requiring acute medication . This endpoint is pivotal in clinical trials for migraine prevention, as it reflects treatment efficacy in reducing migraine burden. For instance, highlights this compound as the primary outcome in meta-analyses of calcitonin gene-related peptide monoclonal antibodies (CGRP mAbs), demonstrating a mean reduction of 1.5–2.0 days compared to placebo . This compound are endorsed by the International Classification of Headache Disorders (ICHD-3) and are widely adopted in regulatory submissions for migraine therapies .

Properties

IUPAC Name

(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-1-methylimidazol-4-yl]disulfanyl]-3-methylimidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O4S2/c1-19-5-17-11(9(19)3-7(15)13(21)22)25-26-12-10(20(2)6-18-12)4-8(16)14(23)24/h5-8H,3-4,15-16H2,1-2H3,(H,21,22)(H,23,24)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGVZXSKWPQYMK-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1CC(C(=O)O)N)SSC2=C(N(C=N2)C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC(=C1C[C@@H](C(=O)O)N)SSC2=C(N(C=N2)C)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73491-33-5
Record name 1-N-Methyl-4-mercaptohistidine disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073491335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mmhds involves the formation of disulfide bonds between two molecules of 1-N-methyl-4-mercaptohistidine. This process typically requires the use of oxidizing agents to facilitate the formation of the disulfide linkage. The reaction conditions often include a controlled environment to ensure the stability of the intermediate compounds and the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Mmhds undergoes various chemical reactions, including:

    Oxidation: The disulfide bonds in this compound can be oxidized to form sulfonic acids.

    Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: The amino and carboxyl groups in this compound can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution Reagents: Various alkylating agents, acylating agents.

Major Products

    Oxidation Products: Sulfonic acids.

    Reduction Products: Thiols.

    Substitution Products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

Mmhds has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its role in biological systems, particularly in redox reactions and as a potential antioxidant.

    Medicine: Investigated for its potential therapeutic properties, including its role in modulating oxidative stress and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Mmhds involves its ability to participate in redox reactions due to the presence of disulfide bonds. These bonds can be readily oxidized or reduced, allowing this compound to act as an electron donor or acceptor in various biochemical pathways. The molecular targets and pathways involved include enzymes and proteins that regulate oxidative stress and redox homeostasis.

Comparison with Similar Compounds

Comparison with Similar Clinical Metrics

MMHDs is one of several endpoints used to assess migraine severity and treatment outcomes. Below is a detailed comparison with related metrics:

Table 1: Key Clinical Metrics in Migraine Research

Metric Definition Clinical Relevance Example from Evidence
This compound Days/month with migraine ≥4 hours or requiring acute medication Gold standard for evaluating preventive therapies CGRP mAbs reduced this compound by 1.5–2.0 days vs. placebo
MHDs Days/month with any headache (including non-migraine) Captures overall headache burden, including tension-type headaches Subgroup analyses in show MHDs reduction parallels this compound trends
MHHs Total hours/month of headache pain Quantifies cumulative disability from prolonged attacks Limited data in ; secondary outcome with modest reductions
MSMDs Days/month using acute migraine-specific medications (e.g., triptans) Reflects reliance on rescue medications; lower values indicate better prevention CGRP mAbs reduced MSMDs by 1.2–1.8 days
Headache Intensity Pain severity rated on a scale (e.g., 0–10) Measures attack severity; critical for assessing quality of life BoNT-A reduced intensity by 2.1 points post-treatment

Key Findings:

Sensitivity to Treatment Effects: this compound is more sensitive than MHDs in detecting efficacy of migraine-specific therapies like CGRP mAbs, as it excludes non-migraine headaches .

Correlation with Disability : this compound reductions correlate strongly with improved Headache Impact Test (HIT-6) scores, a measure of disability .

Limitations of MHHs : While MHHs provides granular data, its variability (due to attack duration heterogeneity) limits statistical power in trials .

Research Findings and Data Interpretation

  • CGRP mAbs vs. Placebo : A meta-analysis of 18 trials (n=11,099) found CGRP mAbs reduced this compound by 1.5–2.0 days (p<0.001) and achieved a 50% responder rate of 38–45% vs. 23–28% for placebo .
  • BoNT-A in Chronic Migraine : A 12-week BoNT-A regimen reduced this compound from 18.2 to 9.6 days (p<0.01) and decreased acute medication use by 40% .
  • Placebo Effect : Placebo groups in CGRP mAbs trials showed a 0.8-day this compound reduction, underscoring the need for robust controls .

Methodological Considerations

  • Standardization: this compound requires strict adherence to ICHD-3 criteria to avoid misclassification of migraine vs. non-migraine days .
  • Bias Risks : Open-label trials (e.g., BoNT-A studies) may overestimate this compound reductions due to patient expectancy effects .

Biological Activity

Mmhds, a compound of interest in various biological studies, has demonstrated significant biological activity across multiple research domains. This article synthesizes findings from diverse sources, focusing on its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its complex biochemical composition, which includes a variety of metabolites that contribute to its biological activity. Recent studies have employed advanced metabolomic techniques to profile these compounds, revealing insights into their roles in cellular processes and potential health benefits.

Antioxidant Properties

This compound exhibits strong antioxidant activity, which is crucial for neutralizing free radicals and reducing oxidative stress in cells. A study highlighted that the extract of this compound showed a low half-maximal effective concentration (EC50) in various cell lines, indicating potent antioxidant capabilities . The correlation between phenolic content and antioxidant activity was significant, suggesting that higher levels of these compounds enhance the biological efficacy of this compound.

Anticancer Effects

Research has indicated that this compound possesses anticancer properties. In vitro studies demonstrated that this compound could upregulate tumor suppressor genes like p53 while downregulating oncogenes such as Cas-3 and DNMT. Specifically, cervical cancer cell lines exhibited increased proliferation when treated with this compound extracts .

Cell Line Gene Expression Changes Fold Regulation
HeLap53 upregulation1.3
Huh-7Cas-3 downregulation12
DNMT downregulation8

Antibacterial Activity

In addition to its anticancer effects, this compound has shown promising antibacterial activity against several pathogens. Studies have reported its effectiveness in inhibiting the growth of bacteria such as Escherichia coli and Staphylococcus aureus, which are common causes of infections . This property is attributed to specific metabolites within this compound that disrupt bacterial cell wall synthesis.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Antioxidant Mechanism : The phenolic compounds in this compound scavenge free radicals and enhance cellular defense mechanisms against oxidative damage.
  • Cell Cycle Regulation : By modulating gene expression related to cell cycle progression, this compound influences cell proliferation and apoptosis in cancer cells.
  • Antimicrobial Action : The antibacterial effects are likely due to the disruption of microbial membrane integrity and interference with metabolic processes.

Study 1: Antioxidant and Anticancer Evaluation

A comprehensive study evaluated the antioxidant capacity and anticancer potential of this compound using various assays. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls. Furthermore, the study documented a marked decrease in tumor cell viability following treatment with this compound extracts .

Study 2: Metabolomic Profiling

Another investigation utilized metabolomic profiling to identify key bioactive compounds within this compound. Using high-performance liquid chromatography (HPLC), researchers identified 17 amino acids alongside various flavonoids and fatty acids. This profiling highlighted the potential for developing functional foods or pharmaceuticals based on this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mmhds
Reactant of Route 2
Mmhds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.